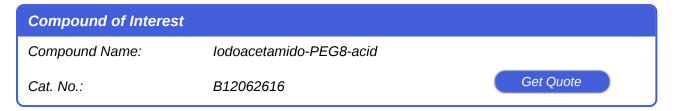


An In-depth Technical Guide to Iodoacetamido-PEG8-acid: Structure, Properties, and Applications

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For Researchers, Scientists, and Drug Development Professionals

Introduction

lodoacetamido-PEG8-acid is a heterobifunctional crosslinker that has emerged as a valuable tool in bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a thiol-reactive iodoacetamide group and an amine-reactive carboxylic acid group connected by a hydrophilic eight-unit polyethylene glycol (PEG) spacer, allows for the precise and stable linkage of diverse molecules. This guide provides a comprehensive overview of the structure, properties, and experimental considerations for the effective use of **lodoacetamido-PEG8-acid** in research and development.

Core Structure and Physicochemical Properties

lodoacetamido-PEG8-acid is a well-defined molecule with distinct reactive termini. The iodoacetamide group facilitates covalent bond formation with sulfhydryl groups, commonly found in cysteine residues of proteins and peptides. The carboxylic acid group, on the other hand, can be activated to form a stable amide bond with primary amines. The intervening PEG8 linker enhances solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugate.[1]

Chemical Structure



Chemical Formula: C21H40INO11[2]

Molecular Structure:

Caption: Chemical structure of Iodoacetamido-PEG8-acid.

Physicochemical Data

The following table summarizes the key physicochemical properties of **Iodoacetamido-PEG8-acid**.

Property	Value	Reference(s)
Molecular Weight	~609.5 g/mol	[3][4]
CAS Number	1698019-88-3	[4]
Purity	Typically ≥95%	[3][4]
Appearance	White to off-white solid or oil	
Solubility	Water, DMSO, DMF, DCM	[4]
Storage Conditions	-20°C, protected from light	[4]

Reactivity and Experimental Protocols

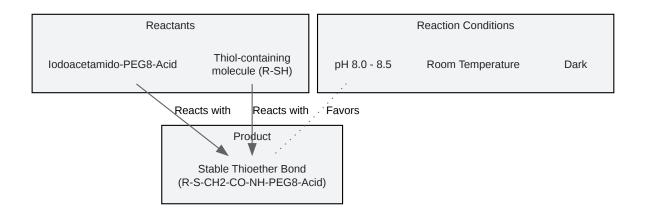
The bifunctional nature of **Iodoacetamido-PEG8-acid** allows for a variety of conjugation strategies. The iodoacetamide and carboxylic acid moieties can be reacted sequentially or, in some cases, in a one-pot synthesis, depending on the target molecules and desired outcome.

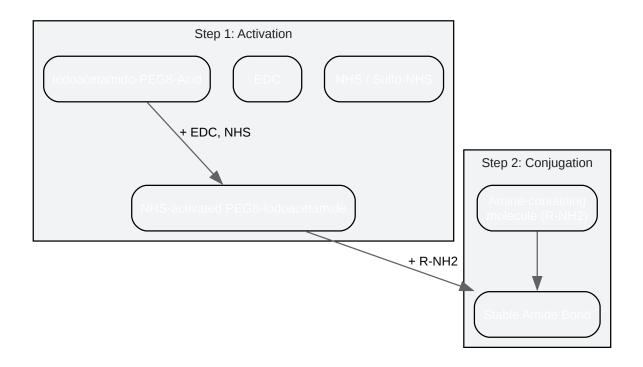
Iodoacetamide-Thiol Conjugation

The iodoacetamide group reacts specifically with free sulfhydryl groups via an S-alkylation reaction, forming a stable thioether bond. This reaction is highly efficient for targeting cysteine residues in proteins and peptides.

Reaction Mechanism:







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